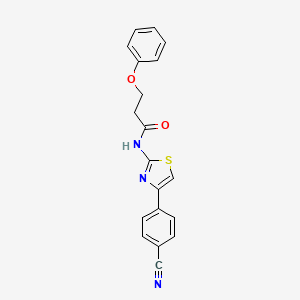

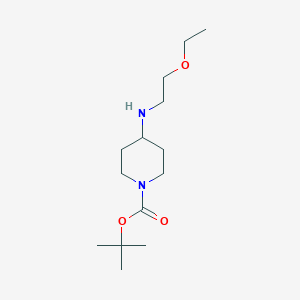

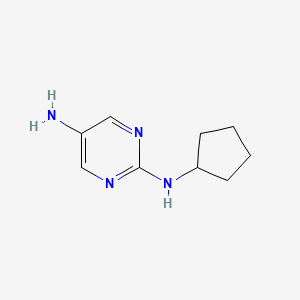

N-环戊基-2-(2-氧代-5-吡咯烷-1-基磺酰基吡啶-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves linear synthesis techniques. For instance, novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol have been synthesized and characterized using various spectroscopic methods, including LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . Additionally, the synthesis of pyrrolidin-2-ones from N-methyl-N-(1-substituted or 1,2-disubstituted vinyl)-2,2-bis(phenylsulfanyl)acetamides through a 5-endo-trig radical cyclisation process has been described, which could be relevant to the cyclisation steps needed for the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide can be elucidated using spectroscopic techniques. The characterization of the synthesized compounds in the first paper was achieved through LCMS, IR, 1H and 13C spectroscopies . These techniques could be applied to determine the structure of the compound , ensuring the correct functional groups are present and in the proper configuration.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cyclisation and substitution reactions. The 5-endo-trig radical cyclisation is a key step in forming pyrrolidin-2-ones, which are structurally related to the pyrrolidinyl group in the target compound . Understanding the reactivity and stability of the intermediates, such as α-acylamino radicals, is crucial for optimizing the synthesis route for N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide are not directly reported, the properties of structurally related compounds can provide some insights. For example, the cytotoxicity of the synthesized acetamide derivatives on various human leukemic cell lines was evaluated, and specific compounds showed high cytotoxicity, indicating potential anticancer properties . These properties, such as solubility, stability, and biological activity, are essential for understanding the compound's potential applications.

科学研究应用

合成技术

Galeazzi、Mobbili 和 Orena (1996) 的一项研究讨论了一种通过 N-(2-烯-1-基)酰胺的分子内环化合成非对映异构体纯 1,3,4-三取代吡咯烷-2-酮的方法,这是一种用于制造类似于 N-环戊基-2-(2-氧代-5-吡咯烷-1-基磺酰基吡啶-1-基)乙酰胺的化合物的相关技术。这种方法对于合成含有吡咯烷环的生物活性氨基酸(如 (R)-和 (S)-3-吡咯烷乙酸)以对映异构体纯的形式非常重要 (Galeazzi、Mobbili 和 Orena,1996)。

缓蚀

Yıldırım 和 Cetin (2008) 研究了 2-(烷基硫烷基)-N-(吡啶-2-基) 乙酰胺衍生物,通过酰胺化和 1,3-偶极环加成反应合成化合物,以了解它们的防腐效率。这项研究重点介绍了乙酰胺衍生物在缓蚀中的应用,提供了对 N-环戊基-2-(2-氧代-5-吡咯烷-1-基磺酰基吡啶-1-基)乙酰胺等化合物在保护金属免受腐蚀方面的潜在工业应用的见解 (Yıldırım 和 Cetin,2008)。

杂环组件的形成

Obydennov 等人 (2017) 证明了将 2-(1,3-噻唑烷-2-亚甲基)乙酰胺用作环缩合反应中的 2-烯酰胺,导致形成新的杂环组件,包括 4-(4-氧代-1,3-噻唑烷-2-亚甲基)吡咯烷-2,3,5-三酮。这项研究有助于理解乙酰胺衍生物如何参与复杂杂环结构的合成,这与制药和化学工业相关 (Obydennov 等人,2017)。

抗肿瘤活性

Albratty、El-Sharkawy 和 Alam (2017) 探索了由 2-氰基-N-(噻唑-2-基) 乙酰胺和 2-氰基-N-(恶唑-2-基) 乙酰胺合成新型噻吩、嘧啶、香豆素、吡唑和吡啶衍生物。对所得化合物进行了抗肿瘤活性测试,其中一些对不同的细胞系显示出有希望的抑制作用。这项研究强调了 N-环戊基-2-(2-氧代-5-吡咯烷-1-基磺酰基吡啶-1-基)乙酰胺衍生物在癌症治疗中的潜在治疗应用 (Albratty、El-Sharkawy 和 Alam,2017)。

安全和危害

属性

IUPAC Name |

N-cyclopentyl-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c20-15(17-13-5-1-2-6-13)12-18-11-14(7-8-16(18)21)24(22,23)19-9-3-4-10-19/h7-8,11,13H,1-6,9-10,12H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXHDOCTEGKERX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

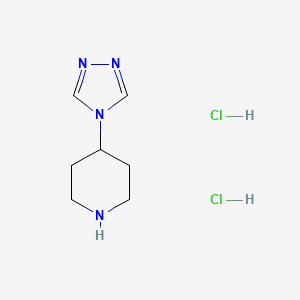

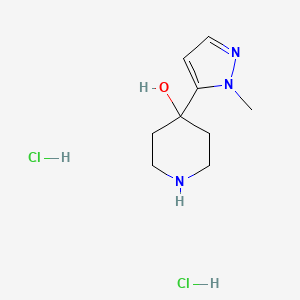

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

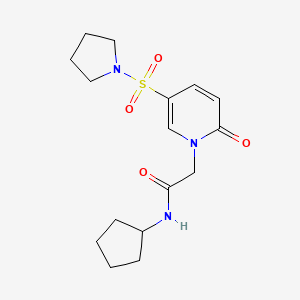

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

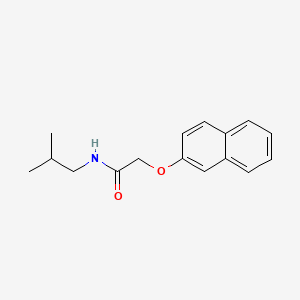

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

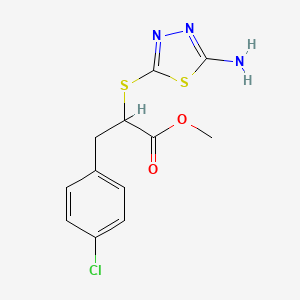

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)